4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate
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Overview
Description
4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The carboxylation step can be achieved using carbon dioxide (CO2) in the presence of a suitable base .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms .
Scientific Research Applications
4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate has several scientific research applications:
Mechanism of Action
The mechanism by which 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
4-Carboxypyridine: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group and a carboxylic acid group but on a benzene ring instead of a pyridine ring.
Uniqueness: 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the pyridine ring, which imparts distinct chemical and biological properties .
Biological Activity
The compound 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyridine ring substituted with a carboxyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including kinases, which are crucial in signaling pathways related to cancer and other diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some research suggests that it may modulate inflammatory pathways, providing insights into its use for inflammatory diseases.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Kinase Inhibition
In another investigation, this compound was assessed for its ability to inhibit specific kinases involved in cancer progression. The findings revealed that it effectively inhibited the activity of protein kinases at low micromolar concentrations, demonstrating potential as a lead compound for cancer therapeutics .
Comparative Biological Activity Table
Properties
IUPAC Name |
1-oxido-2-(trifluoromethyl)pyridin-1-ium-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(6(12)13)1-2-11(5)14/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTPZOGBKGQTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1C(=O)O)C(F)(F)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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